Threo-dihydrobupropion
Vue d'ensemble
Description
(1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol, also known as (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol, is a useful research compound. Its molecular formula is C13H20ClNO and its molecular weight is 241.76 g/mol. The purity is usually 95%.
The exact mass of the compound (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Études pharmacocinétiques
Le Threo-dihydrobupropion est souvent utilisé dans les études pharmacocinétiques. Par exemple, une méthode de chromatographie liquide stéréosélective couplée à la spectrométrie de masse en tandem (LC-MS/MS) a été développée pour séparer et quantifier les énantiomères du bupropion, de la 4-hydroxybupropion et des threo- et érythro-dihydrobupropion . Cette méthode a été utilisée pour déterminer la pharmacocinétique stéréosélective du bupropion et de ses métabolites chez des volontaires sains .
Recherche sur le métabolisme des médicaments
Le this compound est un métabolite majeur du bupropion, un antidépresseur et un antitabac couramment prescrit. Par conséquent, il est souvent utilisé dans la recherche sur le métabolisme des médicaments. Des études ont montré que les métabolites du bupropion formés par oxydation et réduction présentent une activité pharmacologique .
Études d'interaction médicamenteuse
Compte tenu de son activité pharmacologique, le this compound est également utilisé dans les études d'interaction médicamenteuse. Comprendre comment le bupropion et ses métabolites interagissent avec d'autres médicaments peut aider à prédire les interactions médicamenteuses potentielles et à améliorer la sécurité des patients .
Développement de méthodes analytiques
Le this compound est utilisé dans le développement de méthodes analytiques. Par exemple, une nouvelle méthode de CLHP chirale en phase inverse-MS/MS a été développée qui a permis la séparation et la quantification simultanées des énantiomères du bupropion, de la 4-hydroxybupropion et de celles du threo- et érythro-dihydrobupropion dans le plasma humain .
Mécanisme D'action
Target of Action
Threo-dihydrobupropion primarily targets the neurotransmitters norepinephrine, dopamine, and serotonin . It weakly inhibits the reuptake of these neurotransmitters, thereby prolonging their duration of action within the neuronal synapse . Additionally, it has been reported to inhibit α3β4 nicotinic acetylcholine receptors .
Mode of Action
By inhibiting the reuptake of norepinephrine, dopamine, and serotonin, this compound increases the concentration of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission, which can have various effects depending on the specific neurotransmitter and the location in the brain .
Biochemical Pathways
This compound is formed from bupropion via reduction of the ketone group by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . It can also be formed from bupropion by carbonyl reductases . The compound is metabolized by the cytochrome P450 enzymes CYP2B6 and CYP2C19 into threo-4’-hydroxy-hydrobupropion and by various glucuronosyltransferase enzymes into glucuronide conjugates .
Pharmacokinetics
This compound circulates at higher concentrations than bupropion during bupropion therapy . The plasma protein binding of this compound is 42% . Its elimination half-life is approximately 37 hours . These pharmacokinetic properties influence the bioavailability of this compound and its overall therapeutic effect .
Result of Action
The inhibition of neurotransmitter reuptake by this compound can lead to various molecular and cellular effects. For instance, it is about 20% as pharmacologically potent as bupropion and in the range of 20 to 50% as potent as bupropion in mouse models of depression . Moreover, administration of this compound in mice produces seizures at sufficiently high doses similarly to bupropion and other metabolites .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, genetic variations in the enzymes that metabolize this compound can affect its pharmacokinetics and pharmacodynamics . Additionally, factors such as diet, lifestyle, and concomitant medications can also influence the action of this compound .
Analyse Biochimique
Biochemical Properties
Threo-dihydrobupropion interacts with various enzymes and proteins in the body. It is formed from bupropion via reduction of the ketone group by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . The nature of these interactions involves enzymatic reduction, where the enzymes act as catalysts to facilitate the conversion of bupropion to this compound .
Cellular Effects
The cellular effects of this compound are not fully understood. As a metabolite of bupropion, it may contribute to the overall pharmacological activity of the parent drug. Bupropion is known to inhibit the reuptake of dopamine and norepinephrine, which could influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its formation from bupropion via enzymatic reduction. The enzymes 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases catalyze this reaction, converting the ketone group in bupropion to a secondary alcohol group in this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits significant stereoselective disposition . The plasma exposure of this compound A is almost five times higher than this compound B . This indicates that the effects of this compound can change over time, potentially due to differences in its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. Studies on bupropion, the parent drug, have shown that its effects can vary with different dosages .
Metabolic Pathways
This compound is involved in the metabolic pathway of bupropion. It is formed via reduction of the ketone group in bupropion by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . This metabolic pathway could also involve other enzymes or cofactors and could affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that the plasma protein binding of this compound is 42% , which could influence its transport and distribution.
Activité Biologique
(1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol, commonly referred to as threo-dihydrobupropion, is a significant compound in pharmacological research, particularly due to its relationship with bupropion, an antidepressant and smoking cessation aid. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C13H20ClNO
- Molecular Weight : 241.76 g/mol
- CAS Number : 92264-82-9
- Purity : Typically 95% .
This compound primarily interacts with neurotransmitters in the central nervous system. It functions as a reuptake inhibitor for norepinephrine, dopamine, and serotonin. This mechanism increases the availability of these neurotransmitters in the synaptic cleft, which is crucial for mood regulation and cognitive functions.
Target and Mode of Action:
- Target Neurotransmitters : Norepinephrine, Dopamine, Serotonin
- Mode of Action : Inhibition of reuptake increases neurotransmitter levels .
Pharmacokinetics
This compound is formed through the metabolic reduction of bupropion. It circulates at higher concentrations than its parent compound during therapy. The pharmacokinetic profile indicates that it is about 20% as potent as bupropion itself in mouse models for depression .
Key Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Plasma Protein Binding | 42% |
Circulating Concentration | Higher than bupropion |
Metabolic Pathways | Reduction by 11β-HSD1 and aldo-keto reductases |
Biological Activity and Effects
The biological activity of this compound has been linked to various effects on cellular signaling pathways. As a metabolite of bupropion, it may contribute to the overall pharmacological effects observed with bupropion treatment.
Cellular Effects:
- Influences cell signaling pathways.
- Affects gene expression related to mood and anxiety disorders.
- May alter cellular metabolism through neurotransmitter modulation .
Case Studies and Research Findings
Several studies have investigated the effects of this compound in both animal models and clinical settings:
- Animal Model Studies : Research has shown that this compound exhibits stereoselective disposition in laboratory settings. Its effects vary significantly based on dosage and administration routes.
- Clinical Implications : Patients treated with bupropion often exhibit varying responses due to genetic differences in metabolic enzymes affecting this compound's efficacy .
- Comparative Studies : In comparative studies with other antidepressants, this compound demonstrated a unique profile that could be beneficial for patients who do not respond well to traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .
Propriétés
IUPAC Name |
(1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPTTXIBLSWNSF-JOYOIKCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431488 | |
Record name | (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92264-82-9 | |
Record name | rel-(αR)-3-Chloro-α-[(1R)-1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92264-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Threohydrobupropion | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092264829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2R)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THREOHYDROBUPROPION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/988C8SFV4F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.